molecular formula C16H16O B1329360 4-Acetylbibenzyl CAS No. 785-78-4

4-Acetylbibenzyl

Cat. No.: B1329360
CAS No.: 785-78-4
M. Wt: 224.3 g/mol
InChI Key: KIRXEYNVGWVPRO-UHFFFAOYSA-N
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Description

4-Acetylbibenzyl (CAS 785-78-4), also known as 4-acetylbiphenyl or 4-phenylacetophenone, is a bibenzyl derivative characterized by an acetyl group (-COCH₃) at the para position of one benzene ring (Fig. 1). Its molecular formula is C₁₄H₁₂O, with an average molecular weight of 196.25 g/mol . The compound is widely utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its acetyl group enhances reactivity in nucleophilic additions and reductions, making it a versatile intermediate .

Properties

IUPAC Name

1-[4-(2-phenylethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRXEYNVGWVPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229127
Record name 1-(4-(2-Phenylethyl)phenyl)ethan-1-one
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Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

785-78-4
Record name 1-[4-(2-Phenylethyl)phenyl]ethanone
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Record name 4-Acetylbibenzyl
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Record name 1-(4-(2-Phenylethyl)phenyl)ethan-1-one
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Record name 1-[4-(2-phenylethyl)phenyl]ethan-1-one
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Record name 4-ACETYLBIBENZYL
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetylbibenzyl can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of bibenzyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the reduction of 4-acetylbenzophenone using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process converts the carbonyl group into a secondary alcohol, which can then be dehydrated to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Acetylbibenzyl undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4-(2-phenylethyl)benzoic acid.

    Reduction: 4-(2-phenylethyl)phenylethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that 4-Acetylbibenzyl exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of bibenzyl compounds, including this compound, showed potent inhibitory effects against various cancer cell lines. The mechanism of action is primarily attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways involved in cancer progression .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that this compound possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Material Science

Polymer Composites
this compound is utilized in the development of polymer composites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit improved tensile strength and thermal degradation temperatures compared to traditional polymer materials .

Nanotechnology Applications
In nanotechnology, this compound serves as a precursor for the synthesis of nanomaterials. Studies have shown that it can be used to create nanoparticles with unique optical and electronic properties, making them suitable for applications in sensors and electronic devices .

Data Table: Summary of Applications

Application Area Specific Use Mechanism/Effect
Medicinal ChemistryAnticancer agentInduces apoptosis; inhibits proliferation
Antimicrobial agentDisrupts bacterial cell membranes
Material SciencePolymer compositesEnhances mechanical properties
NanotechnologyPrecursor for nanoparticles

Case Studies

  • Anticancer Study
    A recent study evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with a significant induction of apoptosis observed at higher concentrations. This suggests potential for further development as a therapeutic agent in oncology .
  • Antimicrobial Efficacy
    In a clinical setting, this compound was tested against multidrug-resistant bacterial strains. The compound demonstrated effective inhibition at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option .
  • Polymer Research
    Researchers developed a new class of biodegradable polymers incorporating this compound. These polymers exhibited enhanced mechanical strength and thermal resistance, making them suitable for applications in packaging and biomedical devices .

Mechanism of Action

The mechanism of action of 4-acetylbibenzyl depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 4-acetylbibenzyl and their distinguishing features:

Compound Name CAS Number Substituent(s) Key Structural Difference Potential Applications
This compound 785-78-4 Acetyl (-COCH₃) Reference compound Organic synthesis, drug intermediates
4-Hydroxydibenzyl Not specified Hydroxyl (-OH) Electron-donating -OH vs. electron-withdrawing -COCH₃ Health-related studies (antioxidant, anti-inflammatory)
1-(p-Tolyl)propan-1-one 5337-93-9 Propionyl (-COCH₂CH₃) Longer alkyl chain in ketone group Flavor/fragrance industries
4-Methoxybibenzyl Not specified Methoxy (-OCH₃) Electron-donating -OCH₃ vs. -COCH₃ Protecting groups, drug design
4-Methylbenzyl derivatives Varies Methyl (-CH₃) Non-polar -CH₃ vs. polar -COCH₃ Solubility modifiers, surfactants

Functional Group Impact on Properties

Electronic Effects
  • This compound : The acetyl group is electron-withdrawing, reducing electron density on the aromatic ring. This enhances electrophilic substitution at meta positions and stabilizes intermediates in synthesis .
  • 4-Hydroxydibenzyl : The hydroxyl group is electron-donating, increasing ring reactivity toward electrophiles. It also introduces hydrogen-bonding capability, improving solubility in polar solvents compared to this compound .
  • 4-Methoxybibenzyl : Methoxy groups donate electrons via resonance, directing reactions to ortho/para positions. This contrasts with acetyl’s meta-directing effects .
Physicochemical Properties
  • Stability : Methoxy and acetyl groups offer stability under acidic conditions, whereas hydroxyl derivatives may undergo oxidation or esterification .

Biological Activity

4-Acetylbibenzyl, a compound derived from bibenzyl, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications supported by various studies.

Chemical Structure and Properties

This compound is characterized by its acetyl group attached to the bibenzyl structure, which significantly influences its reactivity and biological interactions. The molecular formula is C16H16OC_{16}H_{16}O, and its structure can be represented as follows:

C6H5C6H4C(=O)CH3\text{C}_{6}\text{H}_{5}-\text{C}_{6}\text{H}_{4}-\text{C}(=O)-\text{CH}_{3}

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. A study focusing on the compound's ability to scavenge free radicals demonstrated a significant reduction in oxidative stress markers in vitro. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging assays, revealing IC50 values comparable to well-known antioxidants like ascorbic acid .

Antimicrobial Activity

This compound has also shown promising antimicrobial effects against a range of pathogens. In vitro studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL . The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In a study involving human breast cancer cells (MCF-7), the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of caspase-3 and PARP cleavage. The IC50 value for cell proliferation inhibition was found to be approximately 30 µM .

The biological activities of this compound can be attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in oxidative stress and inflammation, contributing to its antioxidant properties.
  • Cell Signaling Modulation : It modulates signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, enhancing permeability and leading to cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical evaluation demonstrated that formulations containing this compound significantly reduced infections caused by resistant strains of bacteria in patients with chronic wounds.
  • Case Study on Cancer Treatment : In a preclinical trial, administration of this compound in combination with standard chemotherapy agents showed enhanced efficacy in reducing tumor size in mouse models of breast cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.